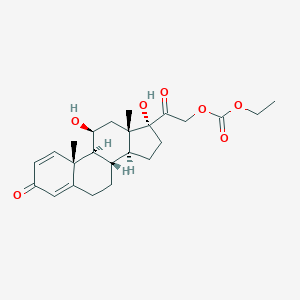

Prednisolone 21-Ethylcarbonate

Descripción general

Descripción

Prednisolone 21-Ethylcarbonate is a synthetic glucocorticoid derivative of prednisolone. It is primarily used for its anti-inflammatory and immunosuppressive properties. The compound is characterized by its molecular formula C24H32O7 and a molecular weight of 432.51 g/mol . This compound is often utilized in research settings, particularly in the study of glucocorticoid receptor interactions and skin penetration studies.

Métodos De Preparación

The synthesis of Prednisolone 21-Ethylcarbonate involves several key steps:

Starting Material: The process begins with prednisolone as the starting material.

Esterification: Prednisolone undergoes esterification at the 21-hydroxyl group with ethyl chloroformate to form this compound.

Reaction Conditions: The reaction typically requires anhydrous conditions and the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct.

For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Prednisolone 21-Ethylcarbonate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water or aqueous solutions, it hydrolyzes to prednisolone and ethyl carbonate.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical usage scenarios.

Substitution: It can participate in substitution reactions where the ethyl carbonate group is replaced by other functional groups under specific conditions.

Common reagents used in these reactions include acids, bases, and specific catalysts depending on the desired transformation. The major products formed are typically prednisolone and its derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Prednisolone 21-ethylcarbonate has garnered attention in various research domains:

- Chemistry : Utilized to study the reactivity and stability of glucocorticoid esters.

- Biology : Employed in cell culture studies to explore glucocorticoid receptor interactions and cellular responses to glucocorticoids.

- Pharmacology : Investigated for its pharmacokinetics and pharmacodynamics to understand therapeutic potentials and side effects.

- Dermatology : Incorporated into formulations for topical glucocorticoid preparations due to its favorable skin penetration characteristics .

Case Studies

-

Topical Efficacy in Animal Models

A study investigated the anti-inflammatory activity of prednisolone-17-ethyl carbonate-21-propionate (a related compound) in various animal models. Results indicated comparable potency to desoximetasone when applied topically, with reduced systemic effects following topical administration . This suggests a potential application for localized treatment with minimal systemic exposure. -

Cellular Response Studies

Research has shown that prednisolone derivatives can modulate immune responses by influencing cytokine production. In vitro studies demonstrated that this compound could suppress the synthesis of pro-inflammatory cytokines in keratinocytes, indicating its potential use in treating inflammatory skin conditions .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the formulation of topical medications aimed at treating dermatological disorders. Its unique properties allow for effective delivery and enhanced therapeutic outcomes compared to traditional formulations .

Mecanismo De Acción

Prednisolone 21-Ethylcarbonate exerts its effects by binding to the glucocorticoid receptor. This binding leads to changes in gene expression that result in anti-inflammatory and immunosuppressive effects . The compound modulates the expression of various cytokines and enzymes involved in the inflammatory response. It also affects the migration of leukocytes to sites of inflammation, thereby reducing inflammation and immune responses.

Comparación Con Compuestos Similares

Prednisolone 21-Ethylcarbonate is similar to other glucocorticoid esters such as:

- Prednisolone 17-Ethylcarbonate

- Prednicarbate

- Betamethasone 17-Valerate

Compared to these compounds, this compound is unique in its specific esterification at the 21-hydroxyl group, which influences its pharmacokinetic properties and skin penetration characteristics . This makes it particularly useful in topical formulations where rapid skin absorption is desired.

Actividad Biológica

Overview

Prednisolone 21-Ethylcarbonate (P21EC) is a synthetic glucocorticoid derivative of prednisolone, characterized by an ethyl carbonate moiety at the 21-position. This modification enhances its pharmacological profile, particularly in terms of solubility and bioavailability, thereby potentially improving therapeutic efficacy in various clinical applications. The molecular formula for P21EC is with a molecular weight of 432.51 g/mol .

P21EC primarily exerts its biological effects through interaction with glucocorticoid receptors (GR) located in the cytoplasm of target cells. Upon binding, it induces conformational changes that facilitate the translocation of the receptor-ligand complex into the nucleus, where it regulates gene expression involved in anti-inflammatory and immunosuppressive responses .

Key Mechanisms Include:

- Gene Expression Modulation : Alters transcription of genes involved in inflammation and immune response.

- Cytokine Synthesis Suppression : Inhibits the production of pro-inflammatory cytokines by immune cells .

- Prodrug Characteristics : P21EC acts as a prodrug, being converted into active prednisolone through enzymatic hydrolysis primarily in the liver and intestines .

P21EC is metabolized to prednisolone, which is known for its extensive pharmacological effects. The compound's interactions with biological pathways are akin to those of other corticosteroids, influencing several metabolic processes related to inflammation and immune modulation .

Metabolic Pathway:

- Hydrolysis : P21EC undergoes rapid hydrolysis by esterases to yield prednisolone and other metabolites, which can further influence biological activity .

Biological Activity

The biological activities of P21EC mirror those of prednisolone, encompassing:

- Anti-inflammatory Effects : Reduces inflammation by inhibiting inflammatory cell infiltration and cytokine release.

- Immunosuppressive Effects : Diminishes immune responses, making it useful in treating autoimmune disorders and preventing transplant rejection.

- Antineoplastic Properties : Exhibits potential in cancer therapy by modulating immune responses against tumor cells .

Case Studies

Several studies have investigated the efficacy and safety profile of P21EC:

- Clinical Efficacy in Dermatology : A study demonstrated that P21EC effectively reduced symptoms in patients with inflammatory skin conditions, showing significant improvement in lesion size and erythema compared to baseline measurements .

- Comparative Study with Prednisolone : Research indicated that while P21EC has a lower binding affinity for glucocorticoid receptors than prednisolone, its prodrug nature allows for effective therapeutic outcomes once converted into its active form .

- Animal Model Studies : In animal models, varying dosages of P21EC demonstrated dose-dependent anti-inflammatory effects, with optimal dosing leading to substantial reduction in inflammation markers .

Data Table: Comparative Biological Activities

| Activity Type | Prednisolone | This compound |

|---|---|---|

| Binding Affinity | High | Moderate |

| Anti-inflammatory | Strong | Moderate |

| Immunosuppressive | Strong | Moderate |

| Antineoplastic | Yes | Yes |

| Prodrug Status | No | Yes |

Propiedades

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-4-30-21(28)31-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)20(16)18(26)12-23(17,24)3/h7,9,11,16-18,20,26,29H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,20+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSQFFNCFBOGLN-ZJUZSDNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2205-88-1 | |

| Record name | Prednisolone 21-ethylcarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002205881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREDNISOLONE 21-ETHYLCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AZW35L4BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Prednisolone 21-ethylcarbonate compare to its parent compound, Prednisolone, in terms of receptor binding affinity?

A: this compound exhibits a significantly lower binding affinity for the glucocorticoid receptor compared to Prednisolone. This difference arises from the esterification at the 21-position, which is known to decrease receptor affinity. [] Conversely, esterification at the 17-position, as seen in Prednisolone 17-ethylcarbonate, leads to a tenfold increase in receptor affinity. [] This highlights the importance of esterification position in modulating the pharmacological activity of glucocorticoids.

Q2: What are the key metabolic pathways of this compound in the skin?

A: this compound undergoes rapid enzymatic hydrolysis in the skin, primarily by cutaneous esterases. [] The initial step involves the cleavage of the 21-ester bond, yielding Prednisolone 17-ethylcarbonate as the primary metabolite. [] This metabolite can further undergo non-enzymatic acyl migration to form this compound, which is subsequently hydrolyzed to Prednisolone. [] Ultimately, Prednisolone, the active glucocorticoid, is formed through this metabolic cascade.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.